molecular formula C11H18N2O2S B2953821 Tert-butyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 2167368-78-5

Tert-butyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B2953821
CAS RN: 2167368-78-5
M. Wt: 242.34
InChI Key: SLOFEUKRDZOMLC-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. The compound also has an aminoethyl group attached to the thiazole ring, and a tert-butyl ester group attached to the carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the aminoethyl group, and the tert-butyl ester. The presence of these functional groups would likely confer specific chemical properties to the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, etc., would likely be influenced by the presence of the thiazole ring, the aminoethyl group, and the tert-butyl ester .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with medicinal or therapeutic uses. Without specific studies on this compound, it’s difficult to provide information on its mechanism of action .

properties

IUPAC Name

tert-butyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-6(12)9-13-7(2)8(16-9)10(14)15-11(3,4)5/h6H,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOFEUKRDZOMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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